(1R,2R)-methyl 2-(4'-nitrobiphenylcarbonyl)cyclopentanecarboxylate
Overview
Description
(1R,2R)-methyl 2-(4'-nitrobiphenylcarbonyl)cyclopentanecarboxylate is a useful research compound. Its molecular formula is C20H19NO5 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Transformation Studies
Enantiopure Methyl Cyclopentanecarboxylate Synthesis : The synthesis of enantiopure methyl cyclopentanecarboxylate derivatives, closely related to (1R,2R)-methyl 2-(4'-nitrobiphenylcarbonyl)cyclopentanecarboxylate, has been achieved. These syntheses involve novel strategies for transforming nitrohexofuranoses into cyclopentylamines, utilizing intramolecular cyclization to produce 2-oxabicyclo[2.2.1]heptane derivatives (Estévez et al., 2010).
Stereoisomer Synthesis for S1P1 Receptor Agonists : Research includes the synthesis and isolation of stereoisomers of methyl cyclopentanecarboxylate, which serve as intermediates in creating S1P1 receptor agonists. These syntheses emphasize scalability and high enantiomeric excess (Wallace et al., 2009).
Nucleophilic Oxirane Ring Opening : Methyl cyclopentanecarboxylate derivatives have been used in studies involving the nucleophilic ring opening of oxiranes, leading to the creation of functionalized 2-oxaspiro and 2-oxabicyclo derivatives. These compounds play a significant role in several bioactive compound classes (Santos et al., 2000).
Diels-Alder Reactions : Research on the Diels-Alder reactions involving methyl cyclopentanecarboxylate derivatives has been conducted. These studies provide insights into the heterodiene Diels-Alder reaction mechanisms and the rearrangement of cycloadducts (Jasiński et al., 2013).
Supramolecular and Crystallographic Studies
Supramolecular Self-Assembly Patterns : The crystal structures of certain cyclopentanecarboxylic acid derivatives have shown novel patterns of supramolecular self-assembly, characterized by tetrameric rings of C2 symmetry. These studies contribute to understanding molecular packing and crystallography (Kălmăn et al., 2002).
Mass Spectrometric Characterization : Mass spectrometry has been used to study methyl cyclopentanecarboxylate derivatives, providing insights into the fragmentation mechanisms and molecular structures of these compounds (He et al., 1997).
Enzymatic Resolution Studies
- Ester Hydrolysis Using Enzymes : Enzymatic resolution of methyl cyclopentanecarboxylic acid esters has been explored, highlighting the potential for producing optically pure intermediates for carbocyclic nucleosides. This research emphasizes the impact of remote functional groups on the rate and selectivity of enzymatic reactions (Mahmoudian et al., 1992).
Properties
IUPAC Name |
methyl (1R,2R)-2-[4-(4-nitrophenyl)benzoyl]cyclopentane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-26-20(23)18-4-2-3-17(18)19(22)15-7-5-13(6-8-15)14-9-11-16(12-10-14)21(24)25/h5-12,17-18H,2-4H2,1H3/t17-,18-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSJGXXHOSCZHT-QZTJIDSGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC1C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC[C@H]1C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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